6-Bromo-8-methoxy-4,4-dimethylchroman-2-one

Catalog No.
S15845713
CAS No.
M.F
C12H13BrO3
M. Wt
285.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-8-methoxy-4,4-dimethylchroman-2-one

Product Name

6-Bromo-8-methoxy-4,4-dimethylchroman-2-one

IUPAC Name

6-bromo-8-methoxy-4,4-dimethyl-3H-chromen-2-one

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

InChI

InChI=1S/C12H13BrO3/c1-12(2)6-10(14)16-11-8(12)4-7(13)5-9(11)15-3/h4-5H,6H2,1-3H3

InChI Key

YAVXHHXUCCRLPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=C1C=C(C=C2OC)Br)C

6-Bromo-8-methoxy-4,4-dimethylchroman-2-one is a heterocyclic organic compound with the molecular formula C13H15BrO3C_{13}H_{15}BrO_3. This compound is characterized by a chroman backbone, which features a bromine atom at the 6th position, a methoxy group at the 8th position, and two methyl groups at the 4th position. The presence of these substituents imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols under basic conditions.
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
  • Reduction Reactions: The methoxy group can be reduced to yield phenolic compounds using reducing agents such as lithium aluminum hydride.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with novel properties.

The biological activity of 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one is primarily linked to its role as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives have been studied for potential applications in treating skin conditions and as anti-inflammatory agents. For instance, related compounds have shown activity against retinoid receptors, influencing skin cell growth and differentiation.

The synthesis of 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one typically involves several steps:

  • Starting Material: The synthesis often begins with bromobenzene.
  • Chlorosulfonation: Bromobenzene undergoes chlorosulfonation to introduce a sulfonyl group.
  • Reduction: The sulfonyl group is reduced to yield an intermediate.
  • Methoxylation: A methoxy group is introduced through methoxylation reactions.
  • Cyclization: Finally, cyclization occurs to form the chroman structure.

This multi-step process allows for the precise introduction of functional groups that define the compound's properties.

6-Bromo-8-methoxy-4,4-dimethylchroman-2-one has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor for synthesizing various biologically active compounds.
  • Research Tool: The compound is used in research to study interactions with biological targets, particularly in dermatological applications.
  • Organic Synthesis: Its unique structure makes it valuable in synthetic organic chemistry for developing new compounds with desired properties.

Studies on the interactions of 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one with biological systems reveal its potential effects on cellular pathways. Interaction studies typically focus on its binding affinity to retinoid receptors and other targets involved in skin cell regulation. These studies help elucidate the compound's mechanism of action and guide further development of therapeutic agents.

Several compounds share structural similarities with 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
6-Bromo-4,4-dimethylchromanLacks methoxy groupSimpler structure; less functional diversity
5-Bromo-6-hydroxy-7,8-dimethylchromanContains hydroxy instead of methoxyDifferent functional group affects reactivity
6-Methoxy-4,4-dimethylchromanLacks bromine at the 6th positionDifferent halogen substitution leads to varied properties
6-Bromo-7-methoxy-chromanSimilar chroman structure but different substituentsDifferent positioning of methoxy affects biological activity

The uniqueness of 6-Bromo-8-methoxy-4,4-dimethylchroman-2-one lies in its specific combination of bromine and methoxy groups along with two methyl groups, which influence its reactivity and potential applications in drug development.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

284.00481 g/mol

Monoisotopic Mass

284.00481 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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